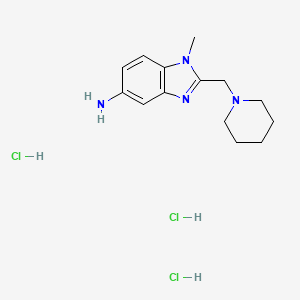

1-Methyl-2-piperidin-1-ylmethyl-1H-benzoimidazol-5-ylamine trihydrochloride

Vue d'ensemble

Description

“1-Methyl-2-piperidin-1-ylmethyl-1H-benzoimidazol-5-ylamine trihydrochloride” is a chemical compound with the molecular formula C14H23Cl3N4 . It contains a benzimidazole moiety, which is a heterocyclic aromatic organic compound. This compound is a part of many pharmacologically active agents and plays an important role in medicinal chemistry .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves two steps. The first step is the construction of the desired benzene ring containing 1-2 diamino groups. This is followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring and a piperidine ring. Benzimidazole is a bicyclic compound made up of benzene and imidazole. The benzimidazole ring system is a part of the structure of Vitamin B12 . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

The benzimidazole moiety can undergo various chemical reactions. Modifications in the position 2 and 5 of the molecule provide a number of active drugs . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring .Applications De Recherche Scientifique

Synthesis and Pharmacological Activity

1-Methyl-2-piperidin-1-ylmethyl-1H-benzoimidazol-5-ylamine trihydrochloride has been part of a range of synthetic efforts aimed at exploring its pharmacological potential. Specifically, derivatives of benzimidazole, a core structure related to this compound, have been synthesized and evaluated for various biological activities. For instance, potent antihypertensive activity was observed with certain benzimidazole derivatives, highlighting their potential in treating hypertension (Sharma, Kohli, & Sharma, 2010). Moreover, compounds with benzimidazole structures have been found to exhibit antiarrhythmic, antiaggregation, hemorheological, and angiotensin-inhibiting activities, suggesting a broad spectrum of potential pharmacological applications (Zhukovskaya et al., 2017).

Chemistry and Material Science

The compound and its derivatives have also been investigated in the context of material science and chemical research. For instance, studies involving tridentate ligands derived from benzimidazole and their reactions with rhenium tricarbonyl complexes have been conducted, paving the way for potential applications in the field of luminescence and material science (Wei et al., 2006).

Antitubercular and Antimicrobial Agents

Derivatives of benzimidazole have been synthesized and tested for their antitubercular activity, demonstrating significant potential as therapeutic agents against tuberculosis (Revathi et al., 2015). Furthermore, the antimicrobial activities of certain benzimidazole derivatives against a variety of pathogenic bacteria and fungi have been reported, underscoring their potential in antimicrobial therapy (Patel et al., 2007).

Cancer Research

In the realm of cancer research, benzimidazole derivatives have been studied for their inhibitory effects on various cancer-related enzymes and processes. For instance, the molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors provide insights into their potential role in cancer treatment (Karayel, 2021).

Orientations Futures

Benzimidazole and its derivatives have shown promise in various fields of medicinal chemistry. The prevalence of benzimidazole cores in biologically active molecules has stimulated the need for elegant and efficient ways to make these heterocyclic leads . Therefore, future research may focus on the development of new synthesis methods and the exploration of the pharmacological potential of benzimidazole derivatives.

Propriétés

IUPAC Name |

1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-amine;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4.3ClH/c1-17-13-6-5-11(15)9-12(13)16-14(17)10-18-7-3-2-4-8-18;;;/h5-6,9H,2-4,7-8,10,15H2,1H3;3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUHIYVDHSOYHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)N=C1CN3CCCCC3.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Cl3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

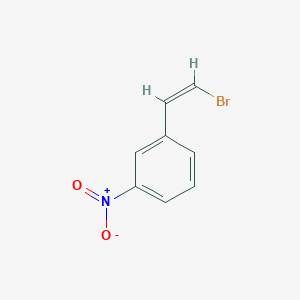

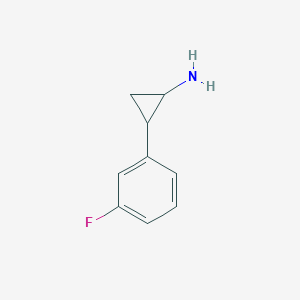

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

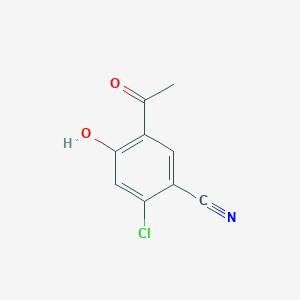

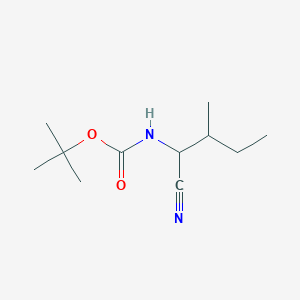

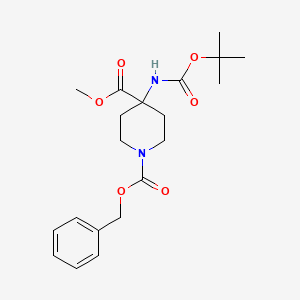

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B3085517.png)

![N-[(4-chlorophenyl)methyl]oxan-4-amine](/img/structure/B3085528.png)

![Propanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-2-methyl-](/img/structure/B3085561.png)

![(Butan-2-yl)[(3,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085572.png)